molecular formula C15H14N4O2S B11157396 N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide

N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide

Cat. No.: B11157396
M. Wt: 314.4 g/mol
InChI Key: NVSQUISGRXOIOW-VIFPVBQESA-N
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Description

2-[(1H-INDOL-2-YL)FORMAMIDO]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE is a complex organic compound that features an indole and thiazole moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The incorporation of a thiazole ring further enhances its potential biological activities, making it a compound of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-INDOL-2-YL)FORMAMIDO]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE typically involves the formation of an amide bond between an indole derivative and a thiazole derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling reaction . The reaction conditions often require an inert atmosphere and a solvent such as dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-INDOL-2-YL)FORMAMIDO]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups under acidic conditions.

Major Products

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-[(1H-INDOL-2-YL)FORMAMIDO]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1H-INDOL-2-YL)FORMAMIDO]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1H-INDOL-2-YL)FORMAMIDO]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE is unique due to the combination of indole and thiazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide

InChI

InChI=1S/C15H14N4O2S/c1-9(13(20)19-15-16-6-7-22-15)17-14(21)12-8-10-4-2-3-5-11(10)18-12/h2-9,18H,1H3,(H,17,21)(H,16,19,20)/t9-/m0/s1

InChI Key

NVSQUISGRXOIOW-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=NC=CS1)NC(=O)C2=CC3=CC=CC=C3N2

Canonical SMILES

CC(C(=O)NC1=NC=CS1)NC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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